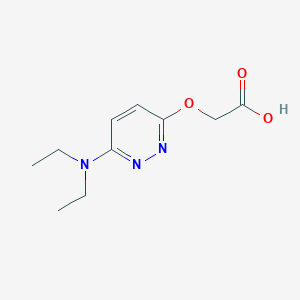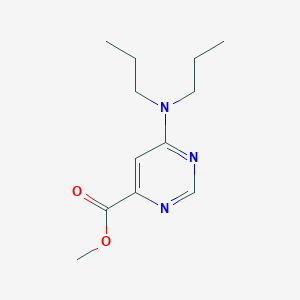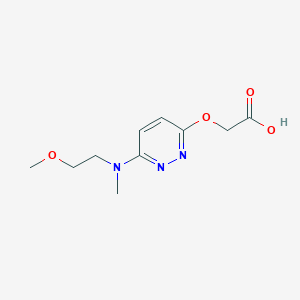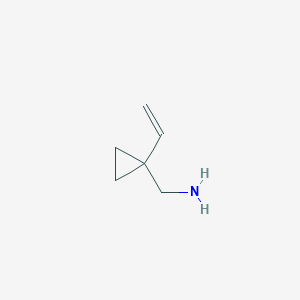
(4-(trifluoromethyl)tetrahydro-2H-pyran-4-yl)methanol
Overview
Description
4-(Trifluoromethyl)tetrahydro-2H-pyran-4-yl)methanol, also known as TFTHP, is a synthetic compound with a wide range of applications in the scientific research field. TFTHP is a colorless, volatile liquid that is soluble in water and organic solvents. It is a versatile reagent that can be used in many different types of reactions and is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
Synthesis of Hexahydro-1H-furo[3,4-c]pyran Derivatives
A novel series of cis-fused 7a,3,6-trisubstituted hexahydro-1H-furo[3,4-c]pyran derivatives were synthesized via InCl3-promoted Prins cyclization. This method reacts (2-(4-Methoxyphenyl)-4-methylenetetrahydrofuran-3-yl)methanol with different aldehydes, highlighting a novel pathway in organic synthesis with high selectivity and good yields (Reddy et al., 2012).
Undergraduate Organic Laboratory Project
An undergraduate organic laboratory project explored the synthesis of tetrahydro-2-(4-nitrophenyl)-4-phenyl-2H-pyran via an environmentally friendly tandem Prins–Friedel–Crafts-type multicomponent reaction (MCR). This project used Montmorillonite K10 clay-catalyzed reactions, demonstrating the compound's utility in educational settings for teaching advanced organic synthesis techniques (Dintzner et al., 2012).
Chiral Building Blocks for Terpenes
The enantiomeric forms of (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol were prepared using stereospecific catalysis and employed in the synthesis of natural terpenes. This research demonstrates the compound's potential as a chiral building block for the stereoselective synthesis of various natural products (Serra & De Simeis, 2018).
Cytotoxicity of Trifluoromethyl-substituted Compounds
A series of new polysubstituted (5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl)(quinolin-4-yl)methanones were synthesized and evaluated for their cytotoxicity. This study highlights the compound's relevance in medicinal chemistry and drug discovery, focusing on its potential biological activities (Bonacorso et al., 2016).
Novel Synthesis of Hexahydro-1H-furo[3,4-c]pyranyl Amide
A novel synthesis of cis-fused hexahydro-1H-furo[3,4-c]pyran derivatives via a sequential Prins/Ritter reaction using B(C6F5)3 as a mild Lewis acid was reported. This method couples aldehydes or ketones with (2-(4-methoxyphenyl)-4-methylenetetrahydrofuran-3-yl)methanol, showcasing the compound's versatility in organic synthesis (Reddy et al., 2014).
Properties
IUPAC Name |
[4-(trifluoromethyl)oxan-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3O2/c8-7(9,10)6(5-11)1-3-12-4-2-6/h11H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTHJIQAKPKPDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Phenyl-2-oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1480386.png)
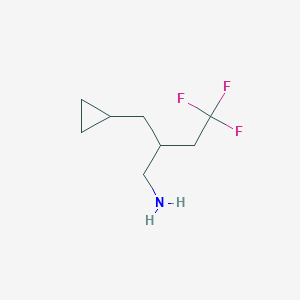
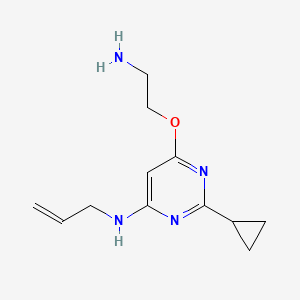
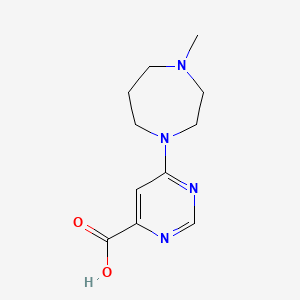
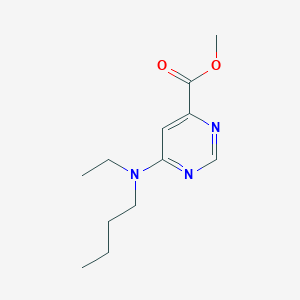
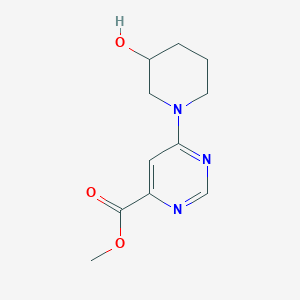
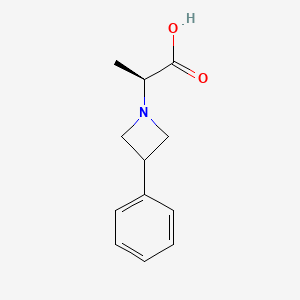
![6-(piperazin-1-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B1480395.png)
